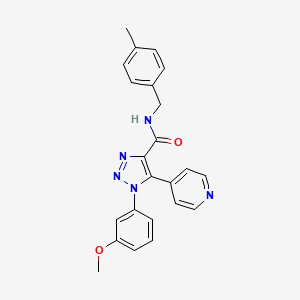

1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:

- 1-(3-Methoxyphenyl): A methoxy group at the meta position of the phenyl ring, enhancing solubility via polar interactions.

- 5-(Pyridin-4-yl): A pyridine ring at position 5, contributing to π-π stacking and hydrogen bonding in target binding.

- N-(4-Methylbenzyl)carboxamide: A 4-methylbenzyl group attached via a carboxamide linkage, modulating lipophilicity and membrane permeability.

This structural framework is common in bioactive molecules targeting enzymes or receptors, such as Hsp90 inhibitors and Wnt/β-catenin pathway modulators . The compound’s design leverages the triazole scaffold’s rigidity and synthetic versatility, with substituents optimized for pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-16-6-8-17(9-7-16)15-25-23(29)21-22(18-10-12-24-13-11-18)28(27-26-21)19-4-3-5-20(14-19)30-2/h3-14H,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMDSOJGEQCDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H21N5O2

- Molecular Weight : 399.4 g/mol

- CAS Number : 1326916-61-3

- Structure : The compound features a triazole ring connected to a pyridine and methoxyphenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In vitro tests showed that many synthesized triazoles exhibited higher inhibition rates against fungal and bacterial strains compared to control substances .

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| 5b | Antibacterial | High |

| 5c | Antifungal | High |

| 7b | Antibacterial | Moderate |

| 7e | Antifungal | Excellent |

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, similar triazole compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The selectivity and potency of these inhibitors can vary significantly based on substituents on the triazole ring .

Cytotoxicity

Cytotoxicity assays have indicated that certain derivatives of triazoles can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. Such activities position these compounds as potential anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Membrane Disruption : Some studies suggest that triazoles can disrupt microbial membranes, leading to cell death.

- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to reduced oxidative stress in cells.

Case Studies

Several case studies have been conducted on related compounds within the triazole family:

- Study on AChE Inhibition : A series of triazole derivatives were tested for AChE inhibition with IC50 values ranging from 0.2 µM to over 200 µM, indicating varying degrees of potency based on structural modifications .

- Antimicrobial Efficacy : A study reported that a specific triazole derivative exhibited an IC50 value of 5.2 µmol/L against bacterial strains, showcasing its potential as a therapeutic agent against infections .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a triazole scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that similar triazole compounds exhibit significant antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar range .

Case Study:

A study involving the synthesis of triazole derivatives demonstrated that specific modifications to the triazole ring enhance anticancer activity. The compound's ability to inhibit thymidylate synthase was noted as a key mechanism behind its efficacy against cancer cells .

Antimicrobial Properties

The antimicrobial potential of triazoles is well-documented. Compounds similar to 1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Study:

In a comparative study of several triazole derivatives, certain compounds demonstrated superior inhibition against both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Coordination Chemistry

Triazoles are known to act as ligands in coordination chemistry. The unique electronic properties of the triazole ring allow it to form stable complexes with transition metals. This characteristic has implications for developing new materials with tailored properties for catalysis and electronic applications.

Case Study:

Research has explored the coordination of triazole derivatives with metal ions to create novel catalysts for organic transformations. These metal-triazole complexes have shown enhanced catalytic activity compared to traditional catalysts .

Summary of Applications

| Field | Application | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of cell proliferation and induction of apoptosis |

| Antimicrobial properties | Disruption of bacterial cell wall synthesis | |

| Material Science | Coordination chemistry | Formation of stable metal complexes for catalysis |

Comparison with Similar Compounds

Position 1 Substituents

Position 5 Substituents

Carboxamide Modifications

- N-(4-Methylbenzyl) (Target) : Balances lipophilicity and solubility, favoring blood-brain barrier penetration compared to BG15819’s pyridinylmethyl group .

Q & A

Q. What are the key challenges in synthesizing 1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed?

Methodological Answer: The synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including cycloaddition (e.g., copper-catalyzed azide-alkyne click chemistry) and condensation steps. Key challenges include:

- Low solubility of intermediates : Use polar aprotic solvents (e.g., DMF) or co-solvents (e.g., THF/water mixtures) to enhance reaction efficiency .

- Regioselectivity in triazole formation : Optimize reaction temperature (50–70°C) and catalyst loading (e.g., CuSO₄ with sodium ascorbate) to favor the desired 1,4-disubstituted triazole isomer .

- Purification difficulties : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer: A combination of spectroscopic and computational methods is recommended:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) and assess aromatic proton splitting patterns .

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, triazole ring vibrations at ~1450 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., C₂₃H₂₁N₅O₂ for the target compound) .

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What are the solubility limitations of this compound, and how can they impact experimental design?

Methodological Answer: The compound’s low aqueous solubility (common in triazole-carboxamides) necessitates solvent optimization for biological assays:

- In vitro assays : Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity) and dilute into aqueous buffers with surfactants (e.g., 0.1% Tween-80) .

- Structure modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-methylbenzyl or pyridinyl positions to improve bioavailability .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?

Methodological Answer:

- Target selection : Prioritize enzymes with known triazole-carboxamide interactions (e.g., kinases, cytochrome P450 isoforms) based on structural homology to related compounds .

- Docking protocols :

- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.

- Use AutoDock Vina or Schrödinger Glide for docking simulations, focusing on binding pocket residues (e.g., hydrophobic pockets for the 3-methoxyphenyl group).

- Validate results with MD simulations (e.g., GROMACS) to assess binding stability .

- SAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with binding affinity data .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors:

- Metabolic stability : Perform hepatic microsome assays (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs versus plasma .

- Prodrug strategies : Mask polar groups (e.g., esterify the carboxamide) to enhance membrane permeability and in vivo efficacy .

Q. What computational methods are effective for predicting toxicity profiles of triazole-carboxamide derivatives?

Methodological Answer:

- In silico toxicity prediction :

- Experimental validation :

Q. How can researchers address inconsistencies in reported IC₅₀ values across different assays?

Methodological Answer: Variability may stem from assay conditions:

- Standardize protocols :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48–72 hours).

- Include positive controls (e.g., staurosporine for apoptosis assays) .

- Data normalization :

- Express results as % inhibition relative to vehicle controls and account for solvent effects (e.g., DMSO <1%) .

- Statistical rigor : Perform triplicate runs with blinded analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.